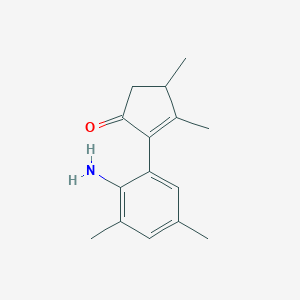
2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one is an organic compound with a complex structure that includes both aromatic and cyclopentene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves multiple steps. One common method starts with the protection of substituted anilines as acetanilides, followed by benzoylation with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone. The final step involves the removal of the acetyl group from the amino group to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes by binding to active sites or altering protein conformation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted aminobenzophenones and cyclopentenones, such as:
- 2-Aminobenzophenone
- 3,4-Dimethylcyclopent-2-en-1-one
Uniqueness
What sets 2-(2-Amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
912675-92-4 |
|---|---|
Fórmula molecular |
C15H19NO |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
2-(2-amino-3,5-dimethylphenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-8-5-10(3)15(16)12(6-8)14-11(4)9(2)7-13(14)17/h5-6,9H,7,16H2,1-4H3 |
Clave InChI |
LKIWQLMGRXRKKE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(=C1C)C2=CC(=CC(=C2N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


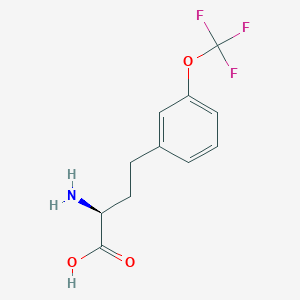
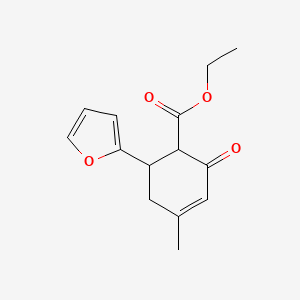

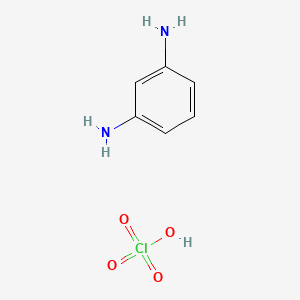
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
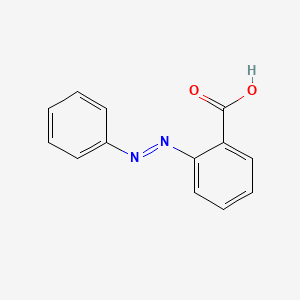
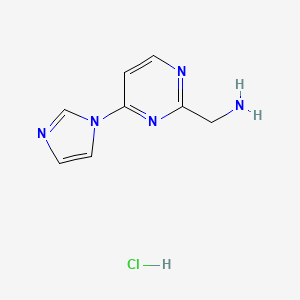
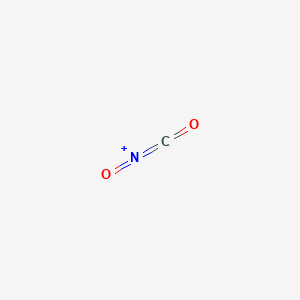
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
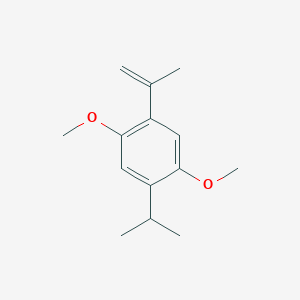

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
